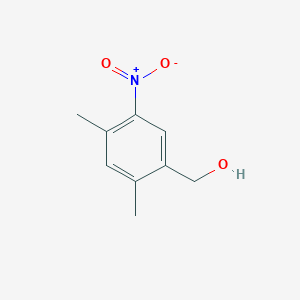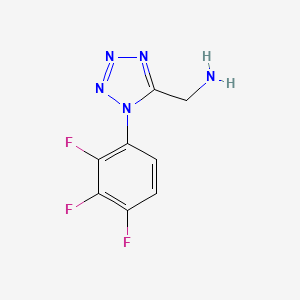
(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine is a chemical compound characterized by the presence of trifluorophenyl and tetrazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine typically involves the reaction of 2,3,4-trifluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted trifluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3,4-Trifluorophenyl)methanamine: A related compound with similar structural features but lacking the tetrazole ring.
(2,3,4-Trifluorophenyl)ethanamine: Another similar compound with an ethyl group instead of the methylene group.
Uniqueness
(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine is unique due to the presence of both trifluorophenyl and tetrazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H6F3N5 |
|---|---|
Poids moléculaire |
229.16 g/mol |
Nom IUPAC |
[1-(2,3,4-trifluorophenyl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C8H6F3N5/c9-4-1-2-5(8(11)7(4)10)16-6(3-12)13-14-15-16/h1-2H,3,12H2 |
Clé InChI |
ZSGSKYZLAHYZBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N2C(=NN=N2)CN)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


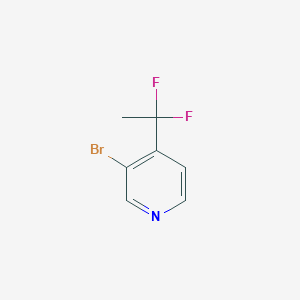
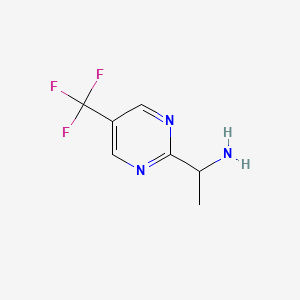


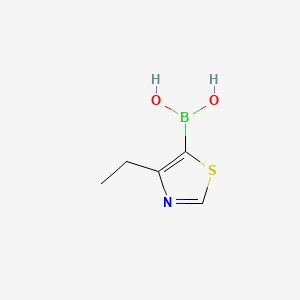


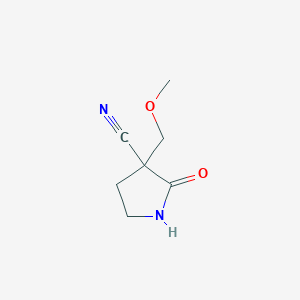

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid](/img/structure/B13473678.png)
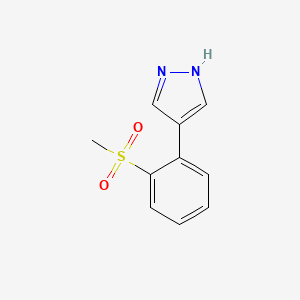

![tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate](/img/structure/B13473697.png)
